![molecular formula C11H22N2O2 B569454 (S)-1-Boc-2-Methyl-[1,4]diazepane CAS No. 1035226-84-6](/img/structure/B569454.png)
(S)-1-Boc-2-Methyl-[1,4]diazepane
Descripción general
Descripción
“(S)-1-Boc-2-Methyl-[1,4]diazepane” is a compound with the molecular formula C11H22N2O2 . It is also known by other names such as “(S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate” and "(2S)-Hexahydro-2-methyl-1H-1,4-diazepine-1-carboxylic Acid 1,1-Dimethylethyl Ester" . The compound is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives has been a subject of active research . A study describes an efficient two-step continuous flow synthesis of diazepam, a 1,4-diazepane derivative . Another study discusses the use of imine reductase-catalyzed intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by various descriptors such as its IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .Chemical Reactions Analysis
1,4-Diazepines, including “this compound”, are associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 214.30 g/mol, XLogP3-AA of 1.2, one hydrogen bond donor count, three hydrogen bond acceptor counts, and two rotatable bond counts .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
A study by Antolak et al. (2014) showcases the enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, leading to quinolone-2,4-diones with high enantioselectivity. This reaction offers an efficient route to a potentially useful drug scaffold, highlighting the compound's role in facilitating enantioselective transformations (Antolak et al., 2014).
Chemical Structure Analysis
The structural analysis of a related compound by Toze et al. (2011) details a molecule with a fused pentacyclic system, including a seven-membered 1,4-diazepane ring, demonstrating the complex's potential for forming intricate chemical structures with significant implications for drug design and synthesis (Toze et al., 2011).
Synthesis of Key Intermediates
Gomi et al. (2012) describe a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for Rho-kinase inhibitors, underlining the significance of (S)-1-Boc-2-Methyl-[1,4]diazepane in the synthesis of pharmaceutically relevant compounds (Gomi et al., 2012).
Novel Compound Synthesis
The research by Moser and Vaughan (2004) on the synthesis and characterization of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and 1,4-di-[2-aryl-1-diazenyl]-1,4-diazepanes introduces new triazenes, showcasing the adaptability of 1,4-diazepane derivatives in the creation of novel compounds with potential applications in various fields of chemistry (Moser & Vaughan, 2004).
Multicomponent Synthesis
Banfi et al. (2007) explored a two-step approach to the synthesis of diazepane or diazocane systems, utilizing a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This study underscores the compound's utility in enabling efficient and novel synthetic routes to complex heterocyclic systems (Banfi et al., 2007).
Mecanismo De Acción
Target of Action
The primary targets of (S)-1-Boc-2-Methyl-[1,4]diazepane, also known as (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate, are bacteria, specifically gram-positive and gram-negative bacteria . The compound has been shown to have antimicrobial activity against Staphylococcus aureus, Bacillus Subtills, Bacillus megaterium, Escherichia coli, Pseudonymous, and Shigella sp .
Mode of Action
The compound interacts with its bacterial targets by binding to specific proteins within the bacteria. Molecular docking studies have shown that the compound has a high affinity for L-amino acid deaminase from Proteus Vulgaris and LcpA ligase from Bacillus subtilis . These proteins play crucial roles in the survival and proliferation of the bacteria, and the compound’s interaction with these proteins disrupts their normal function, leading to the inhibition of bacterial growth .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of key proteins in the bacteria, disrupting their metabolic processes and leading to their death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been studied using computational methods . These studies help predict the compound’s bioavailability and potential pharmacokinetic and pharmacodynamic benefits and drawbacks . .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. In vitro assays have shown that the compound exhibits potent activity against all tested strains of bacteria . This makes it a promising candidate for the development of new antimicrobial agents.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known that the compound should be stored under specific conditions to prevent decomposition and maintain its efficacy . Furthermore, the compound’s antimicrobial activity may be affected by the specific conditions within the bacterial environment. More research is needed to fully understand these influences.
Direcciones Futuras
Research on 1,4-diazepane derivatives, including “(S)-1-Boc-2-Methyl-[1,4]diazepane”, is ongoing. For instance, a study has developed an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . This method could be a potential tool for constructing chiral 1,4-diazepanes of pharmaceutical importance .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of (S)-1-Boc-2-Methyl-[1,4]diazepane are largely determined by its interactions with various biomolecules. For instance, it has been found to participate in enzymatic reactions catalyzed by imine reductases . The nature of these interactions is largely dependent on the specific structure of the compound .
Cellular Effects
The effects of this compound on cellular processes are diverse. For instance, it has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria . This suggests that the compound may influence cell function by disrupting bacterial cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been shown to interact with imine reductases, leading to changes in enzyme activity . This interaction is likely to influence the expression of genes associated with these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to exhibit stability and degradation over time in certain conditions . Long-term effects on cellular function have been observed in in vitro studies .
Metabolic Pathways
It is known to be involved in reactions catalyzed by imine reductases . This suggests that it may interact with enzymes and cofactors involved in these metabolic pathways .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHWSHGYILARO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679416 | |
| Record name | tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035226-84-6 | |
| Record name | tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



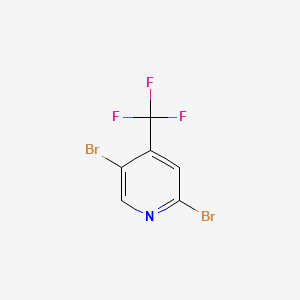
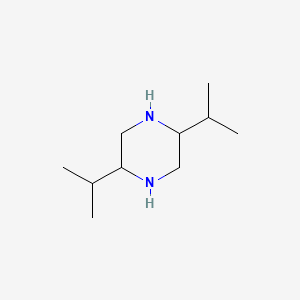
![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)
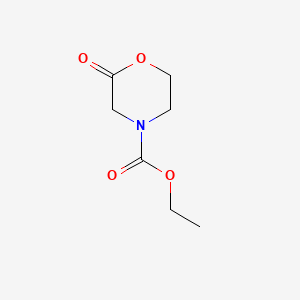
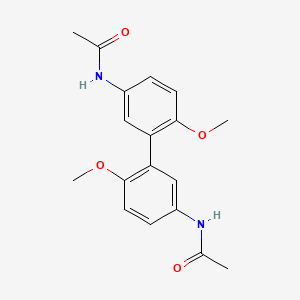
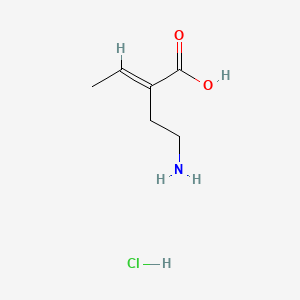
![2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione](/img/structure/B569387.png)

